molecular formula C18H15N2O2P B12902077 Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- CAS No. 88117-08-2

Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl-

Cat. No.: B12902077
CAS No.: 88117-08-2
M. Wt: 322.3 g/mol
InChI Key: KIVWVLQBXWETQA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine is a complex organic compound that features a unique structure incorporating a dioxaphosphol ring and a diphenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine typically involves the reaction of benzo[d][1,3,2]dioxaphosphole derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrides. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3,2]dioxaphosphole derivatives: These compounds share the dioxaphosphol ring structure and have similar chemical properties.

    Diphenylhydrazine derivatives: Compounds with the diphenylhydrazine moiety exhibit similar reactivity and applications.

Uniqueness

What sets 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine apart is the combination of the dioxaphosphol ring and the diphenylhydrazine moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

88117-08-2

Molecular Formula

C18H15N2O2P

Molecular Weight

322.3 g/mol

IUPAC Name

2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenylhydrazine

InChI

InChI=1S/C18H15N2O2P/c1-3-9-15(10-4-1)20(16-11-5-2-6-12-16)19-23-21-17-13-7-8-14-18(17)22-23/h1-14,19H

InChI Key

KIVWVLQBXWETQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NP3OC4=CC=CC=C4O3

Origin of Product

United States

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